

An In-depth Technical Guide to the Chemical Properties of Sodium Anisate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid (4-methoxybenzoic acid), is a versatile compound utilized across various industries, most notably in cosmetics and personal care products.[1] Derived from natural precursors like anise or fennel, it is recognized for its efficacy as a gentle, broad-spectrum antimicrobial and antifungal agent, often serving as a natural alternative to traditional synthetic preservatives.[2] Its functionality extends to roles as a pH adjuster and a masking or flavoring agent.[2] This guide provides a comprehensive overview of the core chemical properties of **sodium anisate**, detailed experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.

Chemical and Physical Properties

Sodium anisate is a white to slightly yellow crystalline powder.[1] Its fundamental properties are critical for formulation, quality control, and regulatory purposes.



Property	Value	Source(s)
IUPAC Name	Sodium 4-methoxybenzoate	PubChem
Synonyms	Sodium p-anisate, Sodium 4- anisate	Ataman Kimya
CAS Number	536-45-8	Ataman Kimya
EC Number	208-634-1	Ataman Kimya
Molecular Formula	С ₈ H ₇ NaO ₃	Ataman Kimya
Molecular Weight	174.13 g/mol	Ataman Kimya
Appearance	White to slightly yellow crystalline powder	Ataman Kimya, Qzuhou Ebright Chemicals
Boiling Point	276 - 278 °C (estimated)	SpecialChem, The Good Scents Company
Flash Point	115.5 °C (estimated)	Ataman Kimya, The Good Scents Company
pH (1% aqueous solution)	6.0 - 8.0	Ataman Kimya, Qzuhou Ebright Chemicals
logP (o/w)	1.96 (estimated for p-anisic acid)	The Good Scents Company

Solubility Profile

The solubility of **sodium anisate** is a key factor in its application, particularly in aqueous formulations. It is readily soluble in water and also shows solubility in various organic solvents.



Solvent	Solubility	Source(s)
Water	Soluble	Ataman Kimya
Alcohols	Soluble	Ataman Kimya
Ether	Soluble	Ataman Kimya
Ethyl Acetate	Soluble	Ataman Kimya

Temperature-Dependent Aqueous Solubility

The solubility of **sodium anisate** in water increases significantly with temperature.

Temperature (°C)	Solubility (g/100g H₂O)	Source(s)
20	17.2	Ataman Kimya
25	22.0	Ataman Kimya
30	27.0	Ataman Kimya
40	40.0	Ataman Kimya

Acid-Base Chemistry and Stability

Sodium anisate is the salt of a weak acid, p-anisic acid. The equilibrium between the anionic form (anisate) and the protonated form (p-anisic acid) is governed by the pH of the solution and the pKa of p-anisic acid.

pKa of p-Anisic Acid: The pKa of the parent p-anisic acid is approximately 4.37.

This pKa value is critical for its function as a preservative. At a pH below its pKa, the equilibrium shifts towards the less water-soluble p-anisic acid, which possesses antiseptic properties.[3] Conversely, at a pH above the pKa, the more water-soluble **sodium anisate** salt form predominates. The effective working pH range for its antimicrobial activity is often cited as being between pH 4.0 and 6.5.

Chemical Stability: **Sodium anisate** is generally stable under recommended storage conditions.[4] However, it can decompose upon heating and presents a risk of dust ignition in

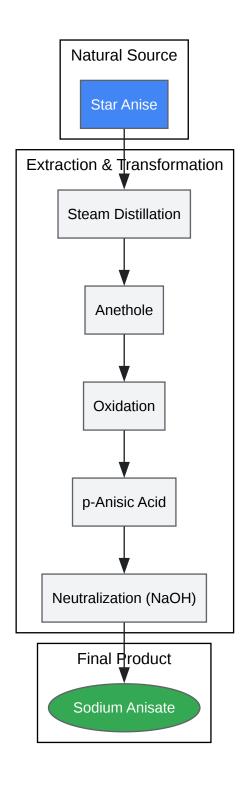


air at high concentrations (>30 g/m³).[4]

Synthesis and Analysis Workflow Natural Synthesis Pathway

Sodium anisate is often derived from natural sources, primarily star anise (Illicium verum) or fennel. The synthesis pathway involves the extraction of anethole, followed by oxidation and neutralization.





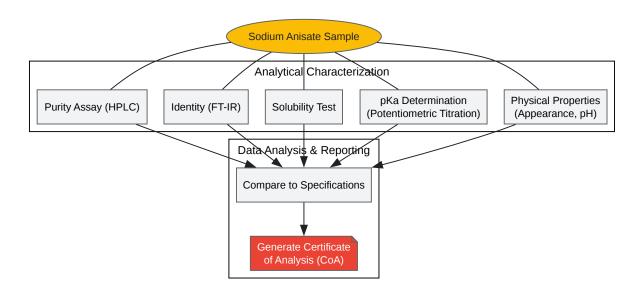
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Figure 1: Natural Synthesis of Sodium Anisate

Chemical Characterization Workflow



A typical workflow for the chemical characterization of a **sodium anisate** sample involves a series of analytical tests to confirm its identity, purity, and key physical properties.



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Figure 2: Workflow for Chemical Characterization

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of **sodium anisate**. These protocols are based on standard analytical techniques and should be adapted and validated for specific laboratory conditions and equipment.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a means to determine the purity (assay) of **sodium anisate**, a parameter often specified as ≥99.0%.[1]

Objective: To quantify the amount of sodium anisate in a sample and detect any impurities.



- Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity.
 Sodium anisate is separated from potential impurities on a nonpolar stationary phase with a polar mobile phase. Detection is typically performed using a UV detector.
- Instrumentation & Reagents:
 - HPLC system with UV detector
 - C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric acid or Formic acid (for MS compatibility)
 - Sodium anisate reference standard
- Methodology:
 - Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of
 acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to control
 pH. An example mobile phase could be Acetonitrile:Water (20:80 v/v).[5] The mobile phase
 should be filtered and degassed.
 - Standard Preparation: Accurately weigh a known amount of sodium anisate reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.
 - Sample Preparation: Accurately weigh the sodium anisate sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 μm syringe filter before injection.
 - Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 20 μL



- Column Temperature: Ambient or controlled (e.g., 30 °C)
- Detection Wavelength: ~235-254 nm (based on the UV absorbance of the aromatic ring)
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the sample from its peak area using the calibration curve. Calculate the purity as a percentage.

Protocol: Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) of the conjugate acid of **sodium anisate** (p-anisic acid).

- Objective: To determine the pKa value of p-anisic acid.
- Principle: A solution of the analyte is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[6]
- Instrumentation & Reagents:
 - Potentiometer or pH meter with a combination pH electrode
 - Magnetic stirrer and stir bar
 - Burette (manual or automated)
 - p-Anisic acid (or sodium anisate converted to the acid form)
 - Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
 - Standardized 0.1 M Hydrochloric Acid (HCl) solution
 - Potassium Chloride (KCI) for ionic strength adjustment



pH calibration buffers (e.g., pH 4, 7, 10)

Methodology:

- Instrument Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.
- Sample Preparation: Accurately weigh a precise amount of p-anisic acid and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1-10 mM).[2][7]
 A co-solvent like methanol may be used if solubility is low, but the pKa will be for that specific solvent system.[6] Adjust the ionic strength with a small amount of KCI.

Titration:

- Place the sample solution in a beaker on the magnetic stirrer and immerse the pH electrode.
- Begin stirring and allow the initial pH reading to stabilize.
- Add the standardized NaOH solution in small, precise increments using the burette.
- After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.
- Continue the titration well past the equivalence point (the point of the steepest pH change).

Data Analysis:

- Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point volume (Veq), which is the inflection point of the curve.
 This can be found more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).
- The pKa is the pH value at the half-equivalence point (Veg / 2).



Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the thermodynamic solubility of a compound.[8][9]

- Objective: To determine the maximum concentration of sodium anisate that can be dissolved in water at a specific temperature.
- Principle: An excess amount of the solid compound is agitated in a specific solvent (water)
 for an extended period until equilibrium is reached. The supernatant is then filtered, and the
 concentration of the dissolved compound is measured.
- Instrumentation & Reagents:
 - Shaking incubator or orbital shaker with temperature control
 - Analytical balance
 - Vials or flasks with screw caps
 - Syringe filters (e.g., 0.22 or 0.45 μm, low-binding)
 - HPLC-UV or UV-Vis spectrophotometer
 - Sodium anisate
 - Purified water
- Methodology:
 - Sample Preparation: Add an excess amount of solid sodium anisate to a series of vials (perform in triplicate). The excess solid should be clearly visible.
 - Equilibration: Add a precise volume of water to each vial. Seal the vials tightly.
 - Incubation: Place the vials in a shaking incubator set to a constant temperature (e.g., 25
 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[9]



- Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
- Quantification:
 - Dilute the filtered supernatant with a known factor to bring it into the analytical range.
 - Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (as described in Protocol 6.1) or UV-Vis spectrophotometry against a prepared calibration curve.
- Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of sodium anisate in g/L or mol/L.

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